2-(4-Bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-bromophenyl group at position 2, a 4-(3-chlorophenyl)piperazine moiety at position 4, and a carbaldehyde functional group at position 2. The pyrazolo-pyrazine core is a bicyclic heteroaromatic system known for its pharmacological versatility, particularly in targeting central nervous system receptors and enzymes due to its structural resemblance to purine bases .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrClN5O/c24-17-6-4-16(5-7-17)21-20(15-31)22-23(26-8-9-30(22)27-21)29-12-10-28(11-13-29)19-3-1-2-18(25)14-19/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPJQQFUENGGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=CN4C3=C(C(=N4)C5=CC=C(C=C5)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties, supported by data tables and relevant research findings.
The molecular formula of the compound is with a molecular weight of 393.71 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core substituted with bromophenyl and chlorophenyl groups, contributing to its biological activity.
Key Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 393.71 g/mol |
| Molecular Formula | C18H18BrClN2O |
| LogP | 4.434 |
| Polar Surface Area | 19.62 Ų |
| Hydrogen Bond Acceptors | 2 |
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi. A study highlighted that derivatives of pyrazolo compounds demonstrated notable activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL .
Antitubercular Activity
Recent studies have focused on the design and synthesis of substituted pyrazolo compounds as potential anti-tubercular agents. One study reported several derivatives with IC90 values ranging from 3.73 to 40.32 µM against Mycobacterium tuberculosis H37Ra . While specific data for our compound is limited, its structural similarity to active derivatives suggests potential efficacy in this area.
Anticancer Potential
The pyrazolo[1,5-a]pyrazine scaffold has been linked to anticancer activity due to its ability to inhibit specific protein targets involved in cancer progression. Various studies have shown that modifications to this scaffold can enhance cytotoxicity against different cancer cell lines . Although direct studies on our compound are scarce, the existing literature suggests promising avenues for exploration.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized a series of pyrazolo compounds including derivatives similar to our target compound. These were evaluated for their biological activities against various pathogens and cancer cell lines, revealing a correlation between structural modifications and enhanced biological activity .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. The introduction of various substituents on the pyrazolo ring has been shown to impact both potency and selectivity towards biological targets .
- Cytotoxicity Studies : In vitro cytotoxicity assessments on human cell lines (e.g., HEK-293) demonstrated that many pyrazolo derivatives exhibit low toxicity while maintaining significant antimicrobial and anticancer activities .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 2-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde show activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli .
Central Nervous System (CNS) Disorders
The compound has also been investigated for its potential in treating CNS disorders. Studies suggest that piperazine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Specifically, compounds containing piperazine moieties have shown promise in modulating serotonin receptors, which are crucial targets for antidepressant medications .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of pyrazolo[1,5-a]pyrazines. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 2e (related structure) | MIC: 32 µg/mL (Staphylococcus aureus) |
| CNS Activity | Piperazine derivatives | Modulation of serotonin receptors |
| Anti-inflammatory | Pyrazolo[1,5-a]pyrazines | Inhibition of pro-inflammatory cytokines |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyrazine formation | Cyclization | Hydrazones |
| Substitution | Electrophilic/Nucleophilic | Brominating agents, chlorinating agents |
| Formylation | Formylation | Vilsmeier-Haack reagent |
Case Study 1: Antimicrobial Evaluation
A study published in Molecules evaluated a series of pyrazole derivatives for their antibacterial activity. Among them, a compound structurally related to this compound showed significant activity against common pathogens, indicating its potential as an antibiotic alternative .
Case Study 2: CNS Interaction Studies
Another research effort focused on the interaction of piperazine derivatives with serotonin receptors. This study utilized binding assays to demonstrate that compounds similar to this pyrazolo derivative could effectively bind to serotonin receptors, suggesting their utility in developing new antidepressant therapies .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps for Analogous Compounds
Carbaldehyde Group
-
Condensation Reactions : Reacts with primary amines (e.g., hydrazines) to form Schiff bases, as seen in pyrazolo-pyrimidine derivatives .
-
Reduction : Convertible to a hydroxymethyl group using NaBH₄ or LiAlH₄, enhancing solubility for biological assays .
-
Nucleophilic Addition : Susceptible to Grignard reagents or organometallics, forming secondary alcohols .
Bromophenyl Substituent
-
Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings with arylboronic acids, enabling diversification of the aryl group .
-
Nucleophilic Aromatic Substitution : Bromine can be replaced by amines or alkoxides under catalytic Cu(I) conditions .
Piperazine Moiety
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, modifying pharmacokinetic properties .
-
Protonation : The basic nitrogen facilitates salt formation with acids (e.g., HCl), improving crystallinity .
Characterization Data
Key spectroscopic data for structural analogs:
Table 2: NMR and IR Spectral Signatures
| Functional Group | -NMR (δ, ppm) | IR (cm⁻¹) | Reference |
|---|---|---|---|
| Piperazine CH₂ | 2.95–3.17 (m, 8H) | – | |
| Aromatic C-Br | – | 630–680 (C-Br stretch) | |
| Carbaldehyde (C=O) | 9.8–10.2 (s, 1H) | 1680–1720 (C=O stretch) |
Stability and Decomposition
-
Photodegradation : The bromophenyl group may undergo debromination under UV light, forming phenyl radicals .
-
Hydrolysis : The carbaldehyde is susceptible to oxidation in aqueous acidic conditions, forming carboxylic acids .
Biological Activity and Reactivity
While direct data for this compound is limited, structural analogs exhibit:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of its substituents. Below is a comparative analysis with structurally related analogs:
Key Observations :
- Substituent Effects : The target compound’s carbaldehyde group distinguishes it from sulfur- or nitrogen-linked analogs (e.g., thioether in , benzimidazole in ), which may alter reactivity in Schiff base formation or covalent binding .
- Piperazine vs.
Pharmacological Activity Comparison
While direct pharmacological data for the target compound are unavailable, insights can be drawn from structurally related molecules:
Notable Gaps:
Comparison with Analogous Routes :
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(4-Bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde?
The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core using cyclization agents like phosphorus oxychloride under reflux conditions (120°C) .
- Piperazine Functionalization : Introducing the 4-(3-chlorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., acetonitrile) and catalysts like triethylamine .
- Formylation : The 3-carbaldehyde group is introduced through oxidation or Vilsmeier-Haack formylation, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Yield Optimization : Initial yields range from 41% to 92%, depending on substituent steric effects and reaction conditions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : - and -NMR to verify substituent positions and piperazine ring conformation. Discrepancies in splitting patterns may indicate rotational restrictions .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and aldehyde (C-H stretch, ~2820 cm) functional groups .
- Elemental Analysis : Matching calculated and observed C, H, N percentages (e.g., <0.3% deviation) ensures purity .
- X-ray Crystallography : Resolves crystallographic packing and dihedral angles between aromatic rings (e.g., 2.1°–22.0° deviations in related compounds) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for this compound, particularly when scaling up?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while dichloromethane minimizes side reactions during formylation .
- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) improve efficiency in introducing the 4-bromophenyl group .
- Purification Strategies : Gradient elution in HPLC (C18 columns, methanol/water) resolves co-eluting impurities. Recrystallization from ethanol/ethyl acetate mixtures enhances crystal purity .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved?
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity, particularly for overlapping piperazine signals .
- Isotopic Labeling : -labeling studies can distinguish nitrogen environments in the pyrazolo-pyrazine core .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies to validate experimental data .
Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity, given its structural complexity?
- In Vitro Receptor Binding : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement assays (e.g., -spiperone competition) .
- Cellular Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to assess antiproliferative effects, with IC values compared to reference drugs .
- ADME Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models predict metabolic and absorption liabilities .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the piperazine or pyrazine moieties?
- Variable Substituents : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups on the 3-chlorophenyl ring to assess electronic effects on receptor binding .
- Scaffold Hopping : Replace pyrazolo[1,5-a]pyrazine with pyrimidine or triazine cores to evaluate core flexibility .
- Statistical Design : Use factorial designs to test interactions between substituent position and bioactivity, minimizing experimental runs .
Q. What strategies mitigate solubility challenges during in vitro bioassays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while avoiding precipitation .
- Prodrug Derivatization : Convert the aldehyde to a Schiff base or acetal to enhance aqueous solubility, with reversible hydrolysis under physiological conditions .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability and reduce aggregation in cell media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
